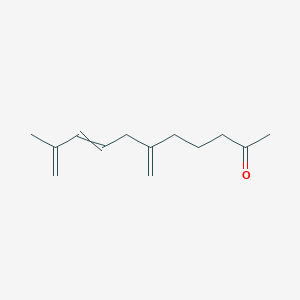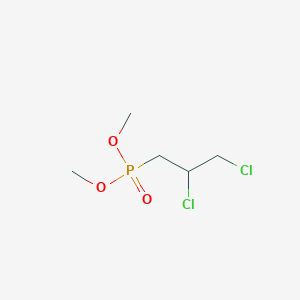
Dimethyl (2,3-dichloropropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,3-dichloropropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,3-dichloropropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2,3-dichloropropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with 2,3-dichloropropanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2,3-dichloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The chlorine atoms in the 2,3-dichloropropyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (2,3-dichloropropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl (2,3-dichloropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This inhibition can disrupt normal biochemical pathways, making the compound useful in various applications, including enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (2,3-dichloropropyl)phosphonate is unique due to the presence of the 2,3-dichloropropyl moiety, which imparts distinct chemical properties and reactivity compared to other dimethyl phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable.
Propriétés
Numéro CAS |
98137-34-9 |
|---|---|
Formule moléculaire |
C5H11Cl2O3P |
Poids moléculaire |
221.02 g/mol |
Nom IUPAC |
1,2-dichloro-3-dimethoxyphosphorylpropane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-9-11(8,10-2)4-5(7)3-6/h5H,3-4H2,1-2H3 |
Clé InChI |
AZEDINUOGROHGT-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(CCl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



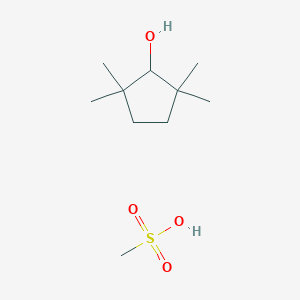

![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

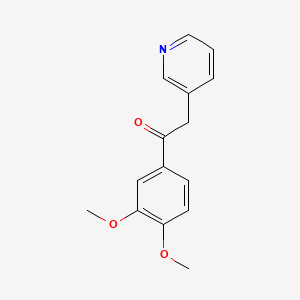
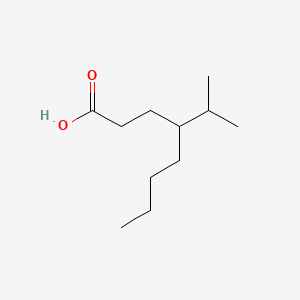
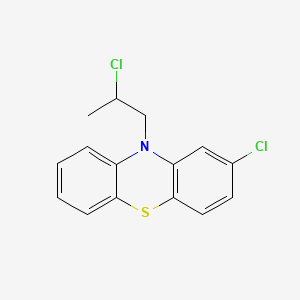

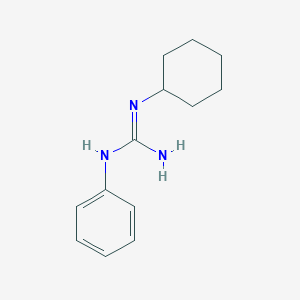

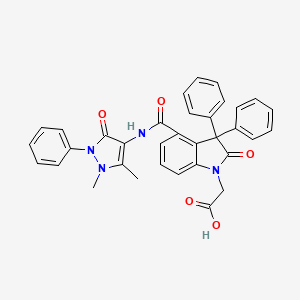
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
